Pyrimidine-2,5-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coordination Chemistry:

Pyrimidine-2,5-dicarboxylic acid can act as a chelating agent, forming complexes with various metal ions. A study explored the use of the molecule in the synthesis of diorganotin(IV) 2,5-pyridinedicarboxylates. These complexes exhibit potential applications in material science and catalysis []. Additionally, research has been conducted on the preparation of three-dimensional coordination polymers of lanthanide 2,5-pyridinedicarboxylates using the hydrothermal method. These polymers hold promise in the development of new materials with unique properties [].

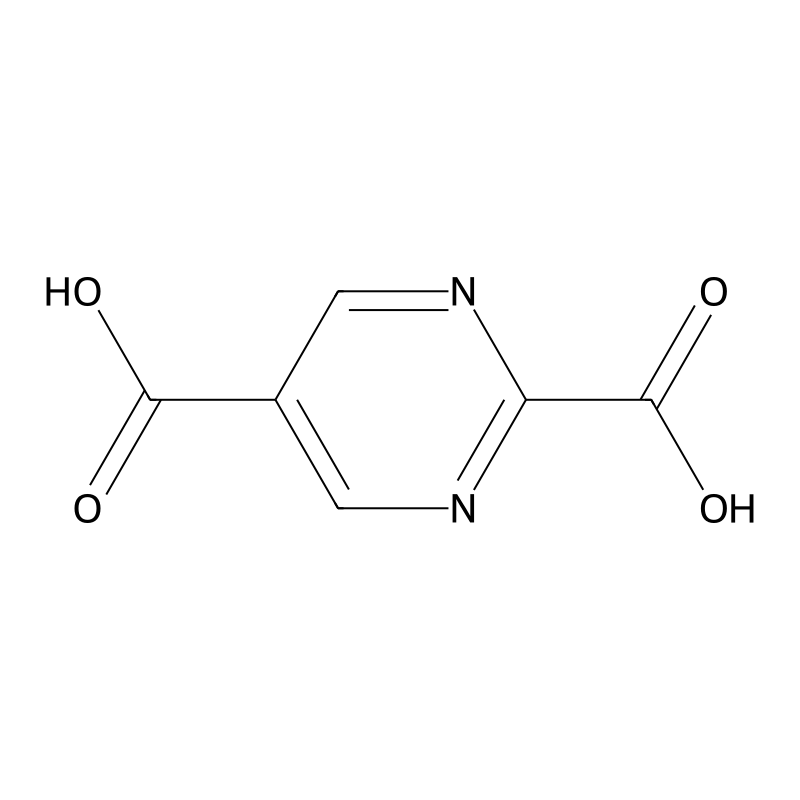

Pyrimidine-2,5-dicarboxylic acid is a heterocyclic organic compound characterized by its pyrimidine ring structure with two carboxylic acid functional groups located at the 2 and 5 positions. Its chemical formula is and it has a molecular weight of approximately 168.11 g/mol. The compound is known for its crystalline structure, which can be influenced by various solvents and conditions during synthesis. The pyrimidine ring contributes to its unique chemical properties, making it a versatile compound in organic chemistry and materials science .

There is no current information available on the specific mechanism of action of PDCA.

- As information on PDCA is limited, specific safety concerns are unknown.

- However, as a general precaution, any new organic compound should be handled with care using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

- Decarboxylation: Under certain conditions, the carboxylic acid groups can be removed, leading to the formation of substituted pyrimidines.

- Esterification: The carboxylic groups can react with alcohols to form esters, which are useful for further synthetic applications.

- Formation of Metal Complexes: As a bidentate ligand, pyrimidine-2,5-dicarboxylic acid can coordinate with metal ions to form metal-organic frameworks (MOFs) and other coordination compounds .

Research indicates that pyrimidine-2,5-dicarboxylic acid exhibits various biological activities. It has been studied for its potential antimicrobial and antifungal properties. Additionally, derivatives of this compound have shown promise in inhibiting certain enzymes and may have applications in drug development targeting specific diseases .

Several methods are available for synthesizing pyrimidine-2,5-dicarboxylic acid:

- Hydrolysis of Pyrimidine Esters: This method involves the hydrolysis of corresponding esters or nitriles to yield the dicarboxylic acid.

- Three-component Reactions: Recent methodologies utilize oxidative annulation involving amidines and ketones under mild conditions to produce pyrimidine derivatives, including pyrimidine-2,5-dicarboxylic acid .

- Direct Synthesis from Pyrimidines: Starting from simpler pyrimidine derivatives, chemical modifications such as carboxylation can be performed to introduce the carboxylic acid groups.

Pyrimidine-2,5-dicarboxylic acid has several applications across various fields:

- Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds and pharmaceuticals.

- Materials Science: The compound is used in the synthesis of metal-organic frameworks and other advanced materials due to its ability to form stable complexes with metals .

- Agriculture: Some derivatives are explored for their potential use as agrochemicals.

Interaction studies involving pyrimidine-2,5-dicarboxylic acid often focus on its coordination chemistry with transition metals. These studies reveal how the compound behaves as a ligand in various environments, affecting its stability and reactivity. The formation of hydrogen bonds and coordination bonds in crystal structures indicates its potential utility in designing new materials with specific properties .

Pyrimidine-2,5-dicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Pyrimidine-2,5-dicarboxylic acid stands out due to its specific arrangement of functional groups on the pyrimidine ring, which influences its reactivity and biological activity compared to these similar compounds.